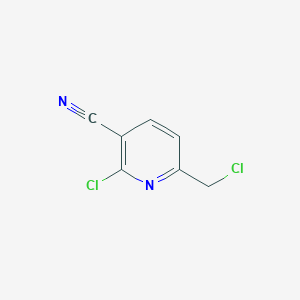

2-Chloro-6-(chloromethyl)nicotinonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4Cl2N2 |

|---|---|

Molecular Weight |

187.02 g/mol |

IUPAC Name |

2-chloro-6-(chloromethyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C7H4Cl2N2/c8-3-6-2-1-5(4-10)7(9)11-6/h1-2H,3H2 |

InChI Key |

QKTRCVCJWJFQOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1CCl)Cl)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 2 Chloro 6 Chloromethyl Nicotinonitrile

Retrosynthetic Analysis Toward the 2-Chloro-6-(chloromethyl)nicotinonitrile Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursor structures. wikipedia.org This process involves breaking bonds and converting functional groups in a reverse-synthetic direction, which helps in designing a logical forward synthesis. wikipedia.orgias.ac.in The goal is to simplify the structure until commercially available or easily synthesized starting materials are reached. wikipedia.org

For this compound, the primary retrosynthetic disconnection targets the C-Cl bond of the chloromethyl group. This functional group interconversion (FGI) leads to the key precursor, 2-Chloro-6-methylnicotinonitrile . This simplification is logical as the chlorination of a methyl group on an aromatic ring is a common synthetic transformation.

Further deconstruction of 2-Chloro-6-methylnicotinonitrile can proceed via two main pathways:

Functional Group Interconversion (FGI): The chloro and nitrile groups can be retrosynthetically converted. The 2-chloro group can be traced back to a 2-pyridone, a common precursor for chloropyridines. The nitrile group can be derived from an amide or a carboxylic acid.

Ring Disconnection: The entire pyridine (B92270) ring can be disconnected through transforms that reverse cyclization reactions. This approach breaks the heterocyclic ring down into acyclic precursors, which can be reassembled in the forward synthesis.

This analysis identifies 2-Chloro-6-methylnicotinonitrile as the most crucial advanced intermediate, upon which the final chlorination step is performed.

**2.2. Direct Synthetic Routes for the Pyridine Nicotinonitrile Core

The synthesis of the this compound framework can be achieved through various direct routes, focusing on the formation of the core structure and the installation of the required functional groups.

The final step in the most common synthetic route to this compound is the chlorination of the methyl group of its precursor, 2-Chloro-6-methylnicotinonitrile. This reaction typically proceeds via a free-radical mechanism, where a chlorine radical abstracts a hydrogen atom from the methyl group, followed by reaction with a chlorine source.

Common chlorinating agents for such transformations include:

N-Chlorosuccinimide (NCS): Often used with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) and a light source (UV lamp).

Sulfuryl chloride (SO₂Cl₂): Can also effect chlorination, typically initiated by heat or light.

Chlorine gas (Cl₂): Can be used in vapor-phase reactions at elevated temperatures, sometimes over a catalyst. google.com

The reaction solvent is typically an inert one, such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂). The selectivity for mono-chlorination over di- or tri-chlorination can be controlled by adjusting the stoichiometry of the chlorinating agent and the reaction conditions.

Constructing the substituted pyridine ring from acyclic precursors is a powerful strategy. One established method involves the reaction of α,β-unsaturated ketones or aldehydes with active methylene (B1212753) compounds like cyanoacetates, followed by cyclization. researchgate.net For instance, a base-catalyzed Michael addition of ethyl 2-chlorocyanoacetate to an α,β-unsaturated aldehyde can form a 5-oxopentenenitrile derivative. researchgate.net This intermediate can then be cyclized in the presence of an acid, such as anhydrous HCl, to yield a 2-chloro-3-pyridinecarboxylate, which can be further converted to the target nicotinonitrile. researchgate.net This approach offers high regioselectivity in the formation of the 2,3-disubstituted pyridine ring system. researchgate.net

Functional group interconversions (FGIs) are fundamental reactions that convert one functional group into another, which is crucial for installing the specific moieties on the pyridine ring. numberanalytics.comimperial.ac.uk

Introduction of the 2-Chloro Group: A common method for synthesizing 2-chloropyridines is the treatment of the corresponding 2-pyridone (or 2-hydroxypyridine) with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is widely used for this transformation, often in the presence of phosphorus pentachloride (PCl₅) or an organic base like triethylamine. orgsyn.orggoogle.comgoogle.com This reaction converts the keto group of the pyridone into the desired chloro substituent.

Formation of the Nitrile Group: The nitrile group (-CN) can be introduced through several methods. A prevalent strategy is the dehydration of a primary amide (carboxamide). Reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA) are effective for converting a nicotinamide (B372718) intermediate into the corresponding nicotinonitrile. orgsyn.org Another route is the Sandmeyer reaction, which converts an amino group (e.g., 3-amino-2-chloropyridine) into a nitrile group via a diazonium salt intermediate. orgsyn.org

Synthesis of Key Precursors and Advanced Intermediates

As established by the retrosynthetic analysis, 2-Chloro-6-methylnicotinonitrile is the pivotal intermediate for the synthesis of the target compound. A highly efficient method for its preparation starts from 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. guidechem.comchemicalbook.com The synthesis involves heating the starting material with an excess of phosphorus oxychloride (POCl₃), which serves as both the chlorinating agent and the solvent. guidechem.com The reaction proceeds to completion, and after workup, provides the desired product in excellent yield. guidechem.comchemicalbook.com

The details of a representative synthesis are outlined in the table below. guidechem.com

| Reactant | Reagent/Solvent | Conditions | Product | Yield |

| 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | Phosphorus oxychloride (POCl₃) | Stirred at 130°C for 2 hours | 2-Chloro-6-methylnicotinonitrile | 99% |

Optimization of Reaction Conditions for Enhanced Efficiency and Selectivity

Optimizing reaction conditions is critical for maximizing yield, minimizing byproducts, and ensuring the scalability of a synthetic process. For the synthesis of this compound, key optimization points include the chlorination of the methyl group and the formation of the 2-chloropyridine (B119429) core.

Chlorination of the Methyl Group: The selectivity of the side-chain chlorination is paramount. Over-chlorination to produce 2-Chloro-6-(dichloromethyl)nicotinonitrile or 2-Chloro-6-(trichloromethyl)nicotinonitrile is a common side reaction. Optimization involves carefully controlling the molar ratio of the chlorinating agent to the substrate, the reaction temperature, and the reaction time. The use of specific catalysts can also enhance selectivity. For example, in related systems, gas-phase chlorination temperatures are optimized between 180–320 °C to control the reaction. google.com

Formation of the 2-Chloropyridine Ring: When using phosphorus oxychloride to convert a 2-pyridone to a 2-chloropyridine, the temperature and choice of additives are crucial. google.com Some procedures may use a mixture of phosphorus oxychloride and phosphorus pentachloride to enhance reactivity. google.com The reaction temperature for such chlorinations can range from 80°C to 150°C. google.com Stepwise heating protocols can also be employed to control the reaction rate and prevent dangerous exotherms, for instance, by holding the reaction at intermediate temperatures (e.g., 35°C, 55°C) before reaching the final reaction temperature (e.g., 95°C). google.comgoogle.com

The following table summarizes different conditions for chlorination reactions relevant to the synthesis.

| Substrate Type | Chlorinating Agent(s) | Temperature Range | Key Optimization Factors |

| Pyridone | POCl₃ | 80–150 °C | Temperature control, reaction time, use of additives (e.g., PCl₅, organic bases). google.comgoogle.com |

| Methylpyridine | Cl₂ (gas) | 180–320 °C | Catalyst choice, molar ratio of reactants, preheating of gases. google.com |

| Methylnicotinonitrile | NCS or SO₂Cl₂ | 50–80 °C | Radical initiator concentration, light source intensity, stoichiometry of chlorinating agent. |

Catalyst Selection and Reaction Parameter Tuning

The conversion of the hydroxymethyl group in 2-chloro-6-(hydroxymethyl)nicotinonitrile (B13130734) to a chloromethyl group is a critical step that generally employs strong chlorinating agents, often obviating the need for a traditional catalyst. Reagents such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and phosphorus pentachloride (PCl₅) are commonly utilized for such transformations. In these reactions, the chlorinating agent itself drives the reaction forward.

However, in broader synthetic strategies leading to related chloro-nicotinonitrile compounds, catalysts play a significant role in earlier stages, such as condensation reactions. For instance, in the synthesis of related nicotinonitrile structures, basic catalysts are often employed.

| Catalyst Type | Example(s) | Role in Synthesis of Related Compounds |

| Organic Bases | Piperidines, β-Alanine, Triethylamine | Utilized in condensation steps to facilitate the formation of the pyridine ring structure. |

For the specific chlorination of the hydroxymethyl group, the tuning of reaction parameters is paramount for optimal outcomes. The molar ratio of the substrate to the chlorinating agent is a key factor; an excess of the chlorinating agent is typically used to ensure complete conversion. Temperature control is also critical. The reaction may be initiated at a lower temperature and gradually heated to reflux to control the reaction rate and minimize side product formation.

A patent for a similar transformation, the chlorination of 2-hydroxy-5-hydroxymethylpyridine, suggests using an excess of the chlorinating agent, in a molar ratio of 2 to 5 moles per mole of the substrate google.com. Another patent concerning the synthesis of 2-chloronicotinonitrile using thionyl chloride outlines a step-wise increase in temperature, holding at 10±5°C, then warming to 35±10°C, 55±5°C, and finally 95-100°C google.com. This gradual heating helps to manage the exothermic nature of the reaction and ensure a controlled conversion.

Table 1: Reaction Parameter Tuning for Analogous Chlorination Reactions

| Parameter | Typical Range | Rationale |

|---|---|---|

| Molar Ratio (Chlorinating Agent:Substrate) | 2:1 to 5:1 | Ensures complete conversion of the alcohol to the chloride. |

| Temperature | 0°C to Reflux | Gradual increase allows for controlled reaction and minimizes byproduct formation. |

Chemical Reactivity and Transformation Studies of 2 Chloro 6 Chloromethyl Nicotinonitrile

Reactions Involving the Chloromethyl Moiety

The chloromethyl group at the 6-position is analogous to a benzyl (B1604629) chloride, exhibiting high reactivity in nucleophilic substitution reactions due to the ability of the pyridine (B92270) ring to stabilize the transition state. This moiety is the primary site for transformations under conditions that favor SN2 pathways.

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur, Carbon)

The carbon atom of the chloromethyl group is highly susceptible to attack by a wide array of nucleophiles, leading to the displacement of the chloride ion. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The reactivity is enhanced by the electron-withdrawing nature of the pyridine ring and the adjacent cyano group.

Oxygen Nucleophiles: Alkoxides and phenoxides react readily to form the corresponding ethers. For instance, reaction with sodium methoxide (B1231860) would yield 2-chloro-6-(methoxymethyl)nicotinonitrile.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia (B1221849) and azide (B81097) ions, can displace the chloride to form amines and azides, respectively. These reactions are fundamental for introducing nitrogen-containing functional groups. For example, 2-(chloromethyl)pyridine, a related compound, is a well-known alkylating agent used as a precursor for various pyridine-containing ligands wikipedia.org.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to produce thioethers. This pathway is useful for constructing molecules with sulfur linkages, which are prevalent in many biologically active compounds chemrxiv.org.

Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide salts, can be used to form new carbon-carbon bonds, allowing for chain extension and the introduction of further functionality.

The table below summarizes the expected outcomes of nucleophilic substitution at the chloromethyl position.

| Nucleophile Type | Example Reagent | Product Class |

| Oxygen | Sodium Methoxide (NaOMe) | Ether |

| Nitrogen | Ammonia (NH₃) | Primary Amine |

| Nitrogen | Piperidine (B6355638) | Tertiary Amine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Thioether |

| Carbon | Sodium Cyanide (NaCN) | Nitrile |

Elimination Reactions and Olefin Formation

Elimination reactions, such as E1 and E2 mechanisms, typically require a hydrogen atom on the carbon adjacent (beta) to the carbon bearing the leaving group. The chloromethyl group (–CH₂Cl) lacks a beta-hydrogen. Consequently, the direct formation of an olefin via standard beta-elimination pathways is not a feasible reaction for this moiety. Alternative, more complex elimination or rearrangement pathways are not commonly observed under standard conditions.

Redox Chemistry of the Chloromethyl Group

The chloromethyl group can undergo both reduction and oxidation reactions, offering pathways to other functional groups.

Reduction: The carbon-chlorine bond can be reduced to a carbon-hydrogen bond, converting the chloromethyl group into a methyl group. This transformation can be achieved using various reducing agents. For example, studies on the reduction of (chloromethyl)pyridines have been successfully carried out using triphenyltin (B1233371) hydride acs.org. Under more potent reducing conditions, such as with samarium diiodide in the presence of water, cleavage of the C-Cl bond and even reduction of the pyridine ring itself may occur clockss.org.

Oxidation: The benzylic-type position of the chloromethyl group is susceptible to oxidation. Depending on the reaction conditions and the oxidant used, it can be converted to an aldehyde (2-chloro-6-formylnicotinonitrile) or further oxidized to a carboxylic acid (2-chloro-6-carboxynicotinonitrile). This transformation is analogous to the oxidation of methyl groups on pyridine rings, which often proceeds via an N-oxide intermediate google.com.

Transformations at the 2-Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement and metal-catalyzed cross-coupling reactions. This reactivity is a result of the electron-deficient nature of the pyridine ring, which is further enhanced by the inductive and resonance effects of the cyano group.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 2-chloro substituent is prone to undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing pyridine nitrogen and the cyano group at the 3-position stabilize the negative charge in the intermediate Meisenheimer complex, thereby facilitating the reaction. This mechanism allows for the displacement of the chloride by a variety of nucleophiles. nih.govresearchgate.net Studies on other 2-chloropyridine (B119429) derivatives have shown high reactivity towards SNAr researchgate.net. The reaction rate is influenced by the electron-withdrawing strength of other substituents on the ring rsc.org.

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate, followed by the departure of the chloride ion to restore aromaticity.

| Nucleophile Type | Example Reagent | Product Class |

| Oxygen | Sodium Hydroxide (B78521) (NaOH) | Pyridin-2-one |

| Nitrogen | Aniline (PhNH₂) | N-Aryl-2-aminopyridine |

| Sulfur | Sodium Methanethiolate (NaSMe) | 2-(Methylthio)pyridine |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The activated 2-chloro position is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Aryl chlorides, particularly those on electron-deficient heterocycles, are suitable substrates for these transformations uwindsor.ca.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base wikipedia.orglibretexts.orgorganic-chemistry.org. Research on the regioselective Suzuki coupling of 2,6-dichloronicotinamide (B1632291) has demonstrated that selective coupling at the 2-position is highly effective, providing strong precedent for the successful application to 2-Chloro-6-(chloromethyl)nicotinonitrile researchgate.netnih.gov.

| Boronic Acid/Ester | Catalyst/Base Example | Product Class |

| Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-Aryl-6-(chloromethyl)nicotinonitrile |

| Methylboronic acid | PXPd2 / K₂CO₃ | 2-Methyl-6-(chloromethyl)nicotinonitrile |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃/SPhos / K₃PO₄ | 2-Vinyl-6-(chloromethyl)nicotinonitrile |

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne, utilizing a palladium catalyst, often with a copper(I) co-catalyst, and a base wikipedia.orglibretexts.orgorganic-chemistry.org. This method is widely used to synthesize arylalkynes and has been successfully applied to various halopyridines scirp.org. The reaction conditions are generally mild, allowing for good functional group tolerance.

| Terminal Alkyne | Catalyst System Example | Product Class |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | 2-(Phenylethynyl)-6-(chloromethyl)nicotinonitrile |

| Trimethylsilylacetylene | Pd(OAc)₂ / XPhos / Cs₂CO₃ | 2-((Trimethylsilyl)ethynyl)-6-(chloromethyl)nicotinonitrile |

| Propargyl alcohol | Pd(CF₃COO)₂ / PPh₃ / CuI | 2-(3-Hydroxyprop-1-yn-1-yl)-6-(chloromethyl)nicotinonitrile |

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl chloride with an alkene in the presence of a palladium catalyst and a base. This reaction results in the formation of a substituted alkene. While specific examples on this substrate are not detailed, the general mechanism is well-established for activated aryl chlorides. The reaction typically involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by insertion of the alkene and subsequent beta-hydride elimination.

Magnesium and Lithium Halogen Exchange Reactions

The halogen-metal exchange is a fundamental reaction for creating organometallic reagents, which are valuable intermediates for forming new carbon-carbon bonds. wikipedia.orgnumberanalytics.com The molecule this compound possesses two distinct carbon-chlorine bonds: an aryl chloride at the C2 position of the pyridine ring and a benzylic-type chloride on the C6-methyl group.

Selective metal-halogen exchange at the C2 position presents a significant challenge. Lithium-halogen exchange reactions are typically fastest for iodides and bromides, with chlorides being substantially less reactive. wikipedia.orgharvard.edu Furthermore, the organolithium reagents used (e.g., n-butyllithium) are highly basic and nucleophilic and could preferentially react with the more electrophilic nitrile group or the benzylic chloride via an SN2 pathway.

Magnesium-halogen exchange, often facilitated by reagents like isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has proven effective for preparing functionalized Grignard reagents from less reactive aryl chlorides. harvard.edusigmaaldrich.comresearchgate.net The rate of exchange is generally accelerated by electron-withdrawing groups on the aromatic ring. harvard.edu However, the reaction must be performed at low temperatures to prevent the newly formed Grignard reagent from reacting with the sensitive nitrile or chloromethyl groups present in the molecule. sigmaaldrich.comclockss.org No specific experimental data for the successful and selective halogen-magnesium or halogen-lithium exchange on this compound has been documented in the reviewed literature.

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This allows for a wide range of chemical transformations.

Hydrolysis to Carboxamides and Carboxylic Acids

Nitriles can be hydrolyzed to primary carboxamides and subsequently to carboxylic acids under either acidic or basic aqueous conditions. libretexts.orgchemistrysteps.com The reaction typically proceeds via nucleophilic attack of water (in acid) or hydroxide (in base) on the nitrile carbon, forming an amide intermediate. chemistrysteps.comyoutube.com

For this compound, this transformation would yield 2-chloro-6-(chloromethyl)nicotinamide and subsequently 2-chloro-6-(chloromethyl)nicotinic acid. A key consideration for this reaction is the stability of the other functional groups under the potentially harsh hydrolysis conditions (e.g., strong acid or base, elevated temperatures). The chloromethyl group is also susceptible to hydrolysis, which would lead to the formation of a hydroxymethyl group. Therefore, achieving selective hydrolysis of the nitrile without inducing side reactions would require careful optimization of reaction conditions.

Reduction to Aldehydes or Amines

The reduction of the nitrile group can lead to either primary amines or aldehydes, depending on the choice of reducing agent. wikipedia.org

Reduction to Amines: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are commonly used to reduce nitriles to primary amines. libretexts.orgchemistrysteps.comorganic-chemistry.org This reaction involves the addition of two hydride equivalents. The expected product from the reduction of this compound would be (2-chloro-6-(chloromethyl)pyridin-3-yl)methanamine. A potential side reaction is the reductive cleavage (hydrogenolysis) of the carbon-chlorine bonds.

Reduction to Aldehydes: Partial reduction of nitriles to aldehydes can be achieved using sterically hindered hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). libretexts.orgwikipedia.orgchemistrysteps.com The reaction proceeds via the formation of an imine intermediate, which is hydrolyzed upon aqueous workup to yield the aldehyde. wikipedia.org The application of this method to this compound would be expected to produce 2-chloro-6-(chloromethyl)nicotinaldehyde. Chemoselectivity over the two chloride groups would be the primary challenge.

Cycloaddition Reactions (e.g., to form Tetrazoles, Triazines)

The nitrile functional group can participate as a 2π component in cycloaddition reactions to form various heterocycles. A prominent example is the [3+2] cycloaddition with azide ions (e.g., from sodium azide) to construct a tetrazole ring. nih.gov This reaction is a powerful method for converting nitriles into a bioisosteric equivalent of a carboxylic acid. The reaction of this compound with an azide source is anticipated to yield 3-(5-(2-chloro-6-(chloromethyl)pyridin-3-yl)-2H-tetrazol).

The formation of 1,3,5-triazines can occur via the acid-catalyzed trimerization of certain nitriles. Alternatively, nitriles can react with other components in cycloaddition or condensation pathways to generate triazine rings. nih.govclockss.org However, specific studies detailing such cycloaddition reactions involving this compound are not presently available.

Derivatization to Amidines and Other Nitrogen Heterocycles

Nitriles serve as common precursors for the synthesis of amidines. This can be accomplished through the Pinner reaction, which involves the formation of an intermediate imidate hydrochloride salt from the nitrile, an alcohol, and HCl, followed by reaction with ammonia or an amine. Another route is the direct addition of nucleophilic amide reagents.

Furthermore, the nitrile group can be a key component in the synthesis of a variety of other nitrogen-containing heterocycles. Reactions with dinucleophiles, such as hydrazine (B178648) or hydroxylamine, can initiate cyclization sequences to form rings like pyrazoles, triazoles, or oxadiazoles, although the specific outcome depends on the substrate and reaction conditions. No literature detailing these specific derivatizations for this compound was identified.

Hydrogenation and Ring Saturation Studies

Catalytic hydrogenation is a versatile reduction method, but its application to this compound is complex due to the presence of multiple reducible functional groups. The potential outcomes, highly dependent on catalyst choice, temperature, and hydrogen pressure, include: rsc.org

Nitrile Reduction: The nitrile group can be hydrogenated to a primary amine, typically using catalysts like Raney Nickel or Palladium on carbon (Pd/C). wikipedia.org

Dehalogenation: Both carbon-chlorine bonds are susceptible to hydrogenolysis. The benzylic chloride is particularly prone to cleavage, which would convert the chloromethyl group to a methyl group. The aryl chloride at C2 is more robust but can also be removed under more forcing conditions.

Pyridine Ring Saturation: The aromatic pyridine ring can be reduced to a piperidine ring. This transformation generally requires more vigorous conditions and specific catalysts, such as rhodium or ruthenium. rsc.org

Achieving a selective transformation via hydrogenation would be exceptionally challenging. For example, reducing the nitrile group while preserving both the aryl and benzylic chlorides would require a highly chemoselective catalyst system that is not prone to promoting hydrogenolysis. There are no specific research findings on the hydrogenation or ring saturation of this compound in the surveyed literature.

Electrophilic Aromatic Substitution Patterns

The pyridine ring of this compound is inherently electron-deficient compared to benzene, which generally makes it less susceptible to electrophilic aromatic substitution (EAS). The reactivity and orientation of incoming electrophiles are further influenced by the three substituents already present on the ring: a chloro group at the 2-position, a cyano group at the 3-position, and a chloromethyl group at the 6-position.

The directing effects of these substituents are crucial in determining the position of any further substitution. chemistrytalk.org

2-Chloro group: Halogens are typically deactivating yet ortho, para-directing. pitt.edu This is due to the interplay between their electron-withdrawing inductive effect (-I) and electron-donating resonance effect (+M).

3-Cyano group: The nitrile group is strongly electron-withdrawing through both inductive and resonance effects (-I, -M), making it a powerful deactivating and meta-directing group. pitt.edu

6-Chloromethyl group: The chloromethyl group is considered a weakly deactivating group due to the inductive electron-withdrawing effect of the chlorine atom.

The combined influence of these groups, along with the electron-deficient nature of the pyridine nitrogen, renders the this compound ring significantly deactivated towards electrophilic attack. Electrophilic substitution, if it occurs, would require harsh reaction conditions.

The regioselectivity of such a reaction is determined by the cumulative effects of the substituents. The most probable site for electrophilic attack would be the position that is least deactivated. In the case of this compound, there are two available positions for substitution: C4 and C5.

Attack at C4: This position is ortho to the cyano group (a strongly deactivating, meta-directing group) and meta to both the 2-chloro and 6-chloromethyl groups.

Attack at C5: This position is meta to the cyano group and the 2-chloro group, and ortho to the 6-chloromethyl group.

Considering the powerful meta-directing influence of the cyano group at C3, electrophilic substitution is most likely to be directed to the C5 position. The directing effects of the other groups are generally weaker than that of the cyano group. pitt.edu

Table 1: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 2-Chloro-6-(chloromethyl)-5-nitronicotinonitrile | 2-Chloro-6-(chloromethyl)-4-nitronicotinonitrile |

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2-chloro-6-(chloromethyl)nicotinonitrile | 4-Bromo-2-chloro-6-(chloromethyl)nicotinonitrile |

| Chlorination | Cl₂ / AlCl₃ | 2,5-Dichloro-6-(chloromethyl)nicotinonitrile | 2,4-Dichloro-6-(chloromethyl)nicotinonitrile |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid | This compound-4-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Likely no reaction due to severe deactivation of the ring | Not applicable |

| Friedel-Crafts Alkylation | RCl / AlCl₃ | Likely no reaction due to severe deactivation of the ring | Not applicable |

Derivatization and Construction of Novel Heterocyclic and Polycyclic Systems from 2 Chloro 6 Chloromethyl Nicotinonitrile

Synthesis of Fused Pyridine (B92270) Ring Systems (e.g., Pyrido[2,3-d]pyrimidines, Thienopyridines)

The dual electrophilic nature of 2-chloro-6-(chloromethyl)nicotinonitrile provides a foundation for annulation strategies, where a second ring is fused onto the parent pyridine core. This is typically achieved by reacting the starting material with a binucleophile that can engage both electrophilic sites.

Pyrido[2,3-d]pyrimidines: This fused heterocyclic system is a prominent scaffold in medicinal chemistry. rsc.org The synthesis of pyrido[2,3-d]pyrimidines often involves the cyclization of 2-amino-3-cyanopyridine (B104079) derivatives with reagents like guanidine (B92328) or formamide. nih.govresearchgate.net While direct synthesis from this compound is not extensively documented, a plausible and chemically sound strategy involves a two-step sequence. First, the C2-chloro group can be displaced by an amine to yield a 2-amino-6-(chloromethyl)nicotinonitrile intermediate. This intermediate could then undergo an intramolecular cyclization, where the amino group attacks the chloromethyl carbon, to form a dihydropyrido[2,3-b]pyridine system.

Alternatively, a more direct approach could involve reaction with a binucleophile such as guanidine. In this proposed pathway, one amino group of guanidine would displace the C2-chloro substituent via nucleophilic aromatic substitution. The second amino group could then cyclize onto the C6-chloromethyl group, followed by aromatization, to yield the fused pyrido[2,3-d]pyrimidine (B1209978) core.

Thienopyridines: The construction of a thiophene (B33073) ring fused to the pyridine core (thieno[2,3-b]pyridines) can be envisioned through several pathways that leverage the reactivity of the starting material. researchgate.net A common strategy for thienopyridine synthesis involves the cyclization of a pyridine-2-thione derivative. researchgate.net Therefore, a viable route would begin with the conversion of the C2-chloro group of this compound into a thione (C=S) using a sulfurating agent like sodium hydrosulfide. The resulting 6-(chloromethyl)pyridine-2-thione could then undergo an intramolecular S-alkylation, where the thiolate anion attacks the chloromethyl group, to close the thiophene ring.

Another potential route is the reaction with sulfur-containing binucleophiles. For instance, reaction with ethyl thioglycolate could proceed by initial S-alkylation at the C6-chloromethyl position, followed by a base-mediated intramolecular cyclization of the active methylene (B1212753) group onto the C2-position (displacing the chloride) to form the thieno[2,3-b]pyridine (B153569) skeleton.

| Target System | Proposed Binucleophile/Reagent | Plausible Reaction Pathway | Expected Product Core |

| Pyrido[2,3-d]pyrimidine | Guanidine | Sequential SNAr at C2 and intramolecular cyclization at C6-CH2Cl. | 2-Amino-pyrido[2,3-d]pyrimidine |

| Thieno[2,3-b]pyridine | 1. NaSH 2. Base | 1. Conversion of C2-Cl to C2-SH. 2. Intramolecular S-alkylation of C6-CH2Cl. | Thieno[2,3-b]pyridine |

| Thieno[2,3-b]pyridine | Ethyl thioglycolate | 1. S-alkylation at C6-CH2Cl. 2. Intramolecular cyclization/SNAr at C2. | 2-Carbethoxy-thieno[2,3-b]pyridine |

Formation of Spiro and Bridged Ring Architectures

The construction of spirocyclic and bridged ring systems represents a significant challenge in synthetic chemistry, often requiring multi-step sequences and specialized strategies. rsc.org

The application of this compound for the direct synthesis of spiro or bridged architectures is not well-established in the available literature. The formation of a spiro center on the pyridine ring would necessitate a reaction sequence where a substituent, attached typically at the C4 or C5 position, cyclizes back onto an exocyclic atom. This would require substantial prior functionalization of the starting material.

Similarly, the creation of a bridged system, where a chain of atoms connects two non-adjacent positions of the pyridine ring (e.g., C2 and C5), is a complex transformation. Such syntheses generally rely on intramolecular cycloadditions or ring-closing metathesis reactions on highly elaborated derivatives, rather than direct construction from a simple precursor like this compound. Therefore, this area remains an unexplored field for this particular building block.

Incorporation into Macrocyclic Structures

Macrocycles are of significant interest in fields such as drug discovery and supramolecular chemistry. mdpi.com The synthesis of macrocycles often involves the reaction of a dielectrophile with a dinucleophile under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

This compound is an ideal dielectrophilic component for such syntheses. Its two electrophilic carbon centers can react with a long-chain dinucleophile, such as a diamine, diol, or dithiol, to form a large ring. The differential reactivity of the two chloro-positions could potentially allow for stepwise macrocyclization strategies. For example, reaction with a long-chain α,ω-diamine like 1,10-diaminodecane (B146516) could lead to the formation of a macrocycle where the two nitrogen atoms of the linker have displaced the chlorine atoms at the C2 and C6-methyl positions. This approach allows for the generation of diverse macrocyclic libraries by varying the length and composition of the dinucleophilic linker. nih.gov

| Dinucleophile Type | Example | Resulting Linkage in Macrocycle |

| Diamine | H2N-(CH2)n-NH2 | Amine linkages at C2 and C6-methyl |

| Diol | HO-(CH2)n-OH | Ether linkages at C2 and C6-methyl |

| Dithiol | HS-(CH2)n-SH | Thioether linkages at C2 and C6-methyl |

| Polyether Diamine | H2N-(CH2CH2O)n-CH2CH2-NH2 | Amine/polyether linkages |

Multicomponent Reaction (MCR) Strategies Employing this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are powerful tools for diversity-oriented synthesis. epfl.chmdpi.com Prominent examples include the Ugi and Passerini reactions, which typically involve an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govwikipedia.org

Direct participation of this compound in these classic MCRs is not feasible as it does not belong to any of the required reactant classes. However, it can serve as a precursor to a suitable MCR component through chemical modification. For instance:

Conversion to an Aldehyde: The chloromethyl group could be oxidized to an aldehyde, for example, via the Sommelet reaction or by treatment with dimethyl sulfoxide (B87167) (Kornblum oxidation). The resulting 2-chloro-6-formyl-nicotinonitrile could then serve as the aldehyde component in an Ugi or Passerini reaction.

Conversion to an Amine: The chloromethyl group could be converted to an aminomethyl group via reactions such as the Gabriel synthesis or by direct displacement with ammonia (B1221849). The resulting 6-(aminomethyl)-2-chloronicotinonitrile (B14142309) could then act as the amine component.

Conversion to a Carboxylic Acid: Hydrolysis of the nitrile group under acidic or basic conditions would yield the corresponding carboxylic acid, which could then be used in an Ugi or Passerini reaction.

While direct use is limited, the potential to easily transform this compound into a key MCR building block highlights its utility in the rapid generation of complex molecular scaffolds. nih.gov

Solid-Phase Synthesis Approaches for Derivative Libraries

Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid and efficient production of large libraries of related compounds for screening purposes. peptide.comwalshmedicalmedia.com The strategy involves immobilizing a starting material onto an insoluble polymer resin, performing a series of reactions, and then cleaving the final product from the support. jacsdirectory.com

This compound is an excellent candidate for SPOS due to its two distinct points for potential immobilization. A robust strategy would involve anchoring the molecule to the resin via its more reactive C6-chloromethyl group. This can be achieved by reacting it with a nucleophilic resin, such as a Merrifield resin (chloromethylated polystyrene) functionalized with a nucleophile, or more commonly, by reacting it with a resin that contains nucleophilic groups (e.g., aminomethyl or hydroxymethyl polystyrene).

Once the scaffold is immobilized, the remaining reactive sites—the C2-chloro group and the C3-cyano group—are available for diversification. The C2-chloro group is particularly well-suited for this, as it can undergo nucleophilic aromatic substitution with a wide array of nucleophiles. nih.gov This allows for the creation of a large library of compounds from a single immobilized intermediate.

Illustrative Solid-Phase Library Synthesis:

Immobilization: The C6-chloromethyl group is reacted with an aminomethyl-functionalized resin to form a stable secondary amine linkage.

Diversification: The resin-bound scaffold is aliquoted into separate reaction vessels. Each aliquot is then treated with a different nucleophile (e.g., various primary amines, secondary amines, or thiols). This reaction displaces the C2-chloro group.

Cleavage: The final products are cleaved from the resin, typically using strongly acidic conditions (e.g., trifluoroacetic acid), to release the diversified library of 2-substituted-6-(aminomethyl)nicotinonitriles into solution for purification and screening.

This approach streamlines the synthesis and purification process, making it a highly efficient method for exploring the chemical space around the nicotinonitrile core. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 Chloromethyl Nicotinonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. A comprehensive NMR analysis of 2-Chloro-6-(chloromethyl)nicotinonitrile would provide unambiguous assignment of all proton and carbon atoms, as well as insights into their connectivity and spatial relationships.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the chloromethyl group. The pyridine ring protons, H4 and H5, would appear as two distinct doublets in the aromatic region (typically δ 7.5-8.5 ppm). The coupling constant between them (JH4-H5) would be characteristic of ortho-coupling in a pyridine ring. The chloromethyl protons (-CH₂Cl) would present as a singlet in the aliphatic region (typically δ 4.5-5.0 ppm), shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom and the pyridine ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-CN) would appear significantly downfield (δ 115-120 ppm). The six carbons of the substituted pyridine ring would have distinct chemical shifts influenced by the chloro, chloromethyl, and nitrile substituents. The carbon of the chloromethyl group (-CH₂Cl) would be found in the aliphatic region (typically δ 40-50 ppm).

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | 7.8 - 8.2 (d) | - |

| H5 | 7.6 - 8.0 (d) | - |

| -CH₂Cl | 4.7 - 5.1 (s) | - |

| C2 | - | 150 - 155 |

| C3 | - | 110 - 115 |

| C4 | - | 140 - 145 |

| C5 | - | 125 - 130 |

| C6 | - | 158 - 163 |

| -CN | - | 116 - 120 |

| -CH₂Cl | - | 42 - 48 |

Note: These are predicted values based on analogous structures. Actual experimental values may vary. (s = singlet, d = doublet)

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D NMR.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the H4 and H5 protons, confirming their scalar coupling and adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H4 signal to the C4 signal, the H5 signal to the C5 signal, and the -CH₂Cl proton signal to the -CH₂Cl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key correlations would be expected between the chloromethyl protons and the C6 and C5 carbons of the pyridine ring, as well as between the H5 proton and the C3, C4, and C6 carbons. These correlations are instrumental in piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a molecule like this, NOESY helps to confirm through-space proximity. A NOESY spectrum would show a correlation between the chloromethyl protons and the H5 proton, confirming their spatial closeness on the pyridine ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which is useful for identifying functional groups.

Nitrile Group (-C≡N): A sharp, strong absorption band characteristic of the nitrile stretching vibration is expected in the IR spectrum around 2220-2240 cm⁻¹. This band would likely be weak in the Raman spectrum.

Aromatic Ring (C=C and C=N): Multiple bands in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the C=C and C=N bonds within the pyridine ring.

C-Cl Bonds: The stretching vibrations for the C-Cl bonds (both on the ring and in the chloromethyl group) would appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹.

C-H Bonds: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the chloromethyl group would appear just below 3000 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| -C≡N | Stretching | 2220 - 2240 |

| Aromatic C=C/C=N | Stretching | 1400 - 1600 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2900 - 3000 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The mass spectrum would show a molecular ion peak (M⁺˙). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. The M⁺˙ peak would be accompanied by M+2 and M+4 peaks with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

A primary fragmentation pathway would likely involve the loss of a chlorine radical from the chloromethyl group to form a stable benzylic-type cation, which would be observed as a significant peak at [M-35]⁺ and [M-37]⁺. Another likely fragmentation would be the loss of the entire chloromethyl group.

ESI-MS is a softer ionization technique that typically results in less fragmentation than EI-MS. The primary ion observed would be the protonated molecule, [M+H]⁺. The isotopic pattern for the two chlorine atoms would also be evident for this ion, with [M+H]⁺, [M+H+2]⁺, and [M+H+4]⁺ peaks in an approximate 9:6:1 ratio. This technique is particularly useful for confirming the molecular weight of the compound with high accuracy.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula. This capability is crucial for distinguishing between compounds that may have the same nominal mass but different atomic compositions.

For this compound, with a molecular formula of C₇H₄Cl₂N₂, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes. The presence of two chlorine atoms makes the isotopic pattern particularly significant, with the [M+2] and [M+4] peaks having characteristic relative intensities. HRMS focuses on the monoisotopic mass, which is the mass of the molecule calculated using the mass of the most abundant isotope of each element.

The instrument measures the experimental m/z value, which is then compared to the theoretical value. A small mass error, typically in the low parts-per-million (ppm) range, provides high confidence in the assigned molecular formula, thereby confirming the compound's identity.

Interactive Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₄Cl₂N₂ |

| Isotope | 12C |

| Isotope | ¹H |

| Isotope | 35Cl |

| Isotope | 14N |

| Calculated Monoisotopic Mass | 185.97513 Da |

| Expected [M+H]⁺ Ion | 186.98296 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm). libretexts.org The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.uk The specific wavelengths at which a molecule absorbs light are characteristic of the types of electronic transitions available within its structure, particularly those involving π-electrons and non-bonding (n) electrons associated with chromophores. libretexts.org

The core structure of this compound is a substituted pyridine ring, which is an aromatic heterocycle. This system contains π-electrons in a conjugated system, as well as non-bonding electrons on the nitrogen atom. The expected electronic transitions for this molecule are:

π → π* Transitions: These are typically high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring and the nitrile group. Conjugation between the pyridine ring and the nitrile group influences the energy gap for these transitions.

n → π* Transitions: These lower-intensity absorptions result from the promotion of a non-bonding electron (from the pyridine nitrogen) to an antibonding π* orbital. These transitions are often observed as a shoulder on the main π → π* absorption band.

The presence of substituents—the chloro group and the chloromethyl group—can influence the wavelength of maximum absorbance (λmax). The chlorine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a slight red shift (shift to longer wavelength) of the absorption bands.

Interactive Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength Region | Relative Intensity |

| π → π | Substituted Pyridine Ring, Nitrile | ~200-280 nm | High |

| n → π | Pyridine Nitrogen | ~270-300 nm | Low |

X-ray Crystallography for Absolute Stereochemistry and Conformation in the Solid State

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to generate a detailed electron density map, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wikipedia.org This technique provides an unambiguous structural proof and reveals information about intermolecular interactions that stabilize the crystal lattice.

While a crystal structure for this compound is not publicly available, an analysis of the closely related isomer, 2-chloro-5-(chloromethyl)pyridine , provides valuable insight into the expected structural features. nih.govresearchgate.net The study of this isomer reveals a nearly planar pyridine ring. nih.gov In the crystal structure, molecules are linked into dimers through weak C—H···N intermolecular hydrogen bonds, which is a common packing motif for such compounds. nih.govresearchgate.net

For this compound, a similar planar pyridine core would be expected. The analysis would precisely define the spatial relationship between the chloro, chloromethyl, and nitrile substituents on the pyridine ring. Key parameters such as the C-Cl, C-C, and C≡N bond lengths, as well as the angles around the substituted ring carbons, would confirm the molecule's connectivity and conformation in the solid state.

Interactive Table 3: Crystallographic Data for the Related Compound 2-chloro-5-(chloromethyl)pyridine nih.gov

| Parameter | Value |

| Compound | 2-chloro-5-(chloromethyl)pyridine |

| Molecular Formula | C₆H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

| Z (molecules/unit cell) | 4 |

Applications As a Synthetic Building Block in Contemporary Organic Synthesis

Intermediate in the Design and Synthesis of Complex Pyridine-Based Scaffolds

The unique arrangement of reactive groups in 2-Chloro-6-(chloromethyl)nicotinonitrile makes it an ideal starting point for the synthesis of diverse and complex pyridine-based structures. The two chloro-substituents can be addressed with different chemical transformations due to their distinct electronic environments.

The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common method for functionalizing electron-deficient heterocycles. nih.govresearchgate.net This reactivity is enhanced by the electron-withdrawing nature of the nitrile group and the pyridine nitrogen. Additionally, this position is amenable to modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl or vinyl boronic acids. nih.govresearchgate.net Such reactions are fundamental in medicinal chemistry for joining molecular fragments. researchgate.net

Conversely, the chloromethyl group at the C6 position behaves as a typical benzylic halide. It is highly reactive towards a wide range of nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orglibretexts.org This allows for the introduction of various functional groups, including amines, alcohols, thiols, and carbanions, leading to the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds.

The ability to perform selective reactions at these two positions allows for a stepwise and controlled elaboration of the pyridine core, granting access to a vast array of polysubstituted pyridine derivatives that would be challenging to synthesize through other methods.

| Position | Reaction Type | Reagent Class | Resulting Linkage | Reference Principle |

|---|---|---|---|---|

| C2-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | C-N, C-O, C-S | nih.gov |

| C2-Cl | Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids | C-C | nih.govresearchgate.net |

| C6-CH2Cl | Nucleophilic Substitution (SN2) | Primary/Secondary Amines | C-N | libretexts.org |

| C6-CH2Cl | Williamson Ether Synthesis | Alkoxides, Phenoxides | C-O | libretexts.org |

Contribution to the Development of Novel Methodologies for Heterocyclic Synthesis

The development of novel synthetic methodologies, particularly those that build molecular complexity efficiently, is a cornerstone of modern organic chemistry. rsc.org this compound serves as a valuable substrate in the exploration of such new methods. Its bifunctional nature is particularly suited for the development of tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. rsc.org

For instance, a synthetic strategy could involve an initial reaction at the chloromethyl position with a nucleophile that contains another reactive site. This newly introduced group could then undergo an intramolecular cyclization by attacking the C2 position of the pyridine ring, leading to the formation of novel fused heterocyclic systems. Such an approach, where the substrate directs its own transformation into a more complex structure, is a hallmark of elegant and efficient synthesis. Researchers have utilized similar bifunctional precursors to develop innovative routes to complex nitrogen-containing heterocycles. mdpi.com

The distinct reactivity of the C2-Cl and C6-CH₂Cl groups allows for their participation in different types of catalytic cycles. This opens possibilities for developing orthogonal tandem reactions, where two different catalysts mediate separate transformations at each site in one pot, further enhancing synthetic efficiency.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly generate large collections of related but structurally distinct molecules, known as chemical libraries. nih.govyoutube.com The core of this approach relies on a central molecular framework, or scaffold, to which various building blocks can be systematically attached.

This compound is an exemplary scaffold for library synthesis due to its two chemically distinct points of attachment. This allows for the creation of a two-dimensional combinatorial library. In this approach, a collection of reactants for the C2 position (e.g., a set of diverse boronic acids for Suzuki coupling) can be combined with a collection of nucleophiles for the C6-methyl position. By systematically reacting each member of the first set with each member of the second, a large and diverse library of disubstituted nicotinonitrile derivatives can be synthesized.

For example, reacting 10 different boronic acids at the C2 position with 10 different amines at the chloromethyl position would generate a library of 100 unique compounds. This parallel synthesis approach is highly efficient for exploring the chemical space around the nicotinonitrile core. nih.gov

| Scaffold | Reaction at C2-Cl (R¹) | Reaction at C6-CH₂Cl (R²) | Resulting Library Structure |

|---|---|---|---|

| This compound | Set A: Boronic Acids [Ar¹-B(OH)₂, Ar²-B(OH)₂,...] | Set B: Amines [HNR¹R², HNR³R⁴,...] | Library of 2-Aryl-6-(aminomethyl)nicotinonitriles |

| Set C: Amines [R¹NH₂, R²NH₂,...] | Set D: Thiols [R¹SH, R²SH,...] | Library of 2-Amino-6-(thiomethyl)nicotinonitriles |

Development of Chemical Probes for Research (without specific biological outcomes)

Chemical probes are small molecules designed to study and manipulate biological systems by interacting with specific proteins or pathways. nih.govnih.gov The design of a chemical probe often requires a modular scaffold that allows for the incorporation of three key components: a recognition element that binds to the target, a reporter tag (like a fluorophore or biotin) for detection, and often a linker to connect them. mskcc.orgchemicalprobes.org

This compound provides a suitable framework for the synthesis of such probes. The differential reactivity of its two electrophilic sites is a significant advantage. For instance, a researcher could use a Suzuki cross-coupling reaction at the C2 position to install a carefully designed molecular fragment intended to bind to a specific protein. nih.gov Subsequently, the chloromethyl group at the C6 position can be used as a handle to attach a linker connected to a reporter group, such as a fluorescent dye or a biotin (B1667282) tag for affinity purification experiments. This modular approach allows for the synthesis of a series of probes where the binding element can be varied while the reporter tag remains constant, or vice versa, to optimize the probe's properties for a given research application. rsc.org

Q & A

Q. What are the common synthetic routes for 2-Chloro-6-(chloromethyl)nicotinonitrile?

Methodological Answer: Synthesis typically involves multi-step reactions starting from substituted pyridine precursors. Key steps may include:

- Nucleophilic substitution : For example, replacing a leaving group (e.g., chlorine) with a chloromethyl moiety under basic conditions.

- Functional group transformations : Chlorination using reagents like POCl₃ or SOCl₂, as demonstrated in analogous compounds (e.g., 2-chloro-6-(trifluoromethyl)nicotinonitrile) .

- Purification : Column chromatography or recrystallization to isolate the product.

Example Reaction Table:

| Step | Reaction Type | Conditions | Reference |

|---|---|---|---|

| 1 | Substitution | Amine nucleophile, DMF, 80°C | |

| 2 | Chlorination | POCl₃, catalytic TMAC, 85°C | |

| 3 | Workup | Neutralization, extraction |

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl group at position 6) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₇H₄Cl₂N₂) .

- Chromatography : HPLC to assess purity (>95% for research-grade material) .

- Physical Properties : Melting point (e.g., 37–38°C) and solubility in aprotic solvents (e.g., DCM, THF) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

Methodological Answer:

- Catalyst Screening : For chlorination, tetramethylammonium chloride (TMAC) enhances reactivity with POCl₃, achieving yields up to 91% in analogous reactions .

- Temperature Control : Lower temperatures (e.g., 0–5°C) minimize side reactions during substitution steps .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics .

Q. What computational approaches predict the compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Models the electronic effects of the chloromethyl group on electrophilic aromatic substitution. For example, the electron-withdrawing nitrile group directs reactivity to specific ring positions .

- Molecular Dynamics (MD) : Simulates interactions in solvent environments to optimize reaction pathways .

Q. How can derivatives of this compound be designed for biological activity screening?

Methodological Answer:

- Functional Group Modifications :

- Sulfonylation : React with sulfonyl chlorides to introduce sulfonamide groups, enhancing potential bioactivity .

- Nitrile Reduction : Convert the nitrile to an amine for further coupling (e.g., peptide synthesis) .

- Biological Assays : Test antimicrobial or enzyme inhibition activity using in vitro models, as seen in studies on structurally related nitrification inhibitors .

Data Contradictions and Research Gaps

- Synthetic Routes : and describe trifluoromethyl or trichloromethyl analogs, but direct data on chloromethyl derivatives is limited. Researchers must validate conditions for target-specific synthesis.

- Biological Activity : While highlights agrochemical applications for similar compounds, no direct studies on this compound exist. Hypothesis-driven testing is required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.